2-[(2-phenylquinoline-4-carbonyl)amino]acetic Acid

Physicochemical profiling Solubility Permeability

2-[(2-Phenylquinoline-4-carbonyl)amino]acetic acid (CAS 3969-94-6; molecular formula C₁₈H₁₄N₂O₃; molecular weight 306.3 g/mol) is the prototypical glycine conjugate within the 2-phenylquinoline-4-carboxamide family. This compound features the canonical 2-phenylquinoline-4-carbonyl pharmacophore linked via an amide bond to the simplest α-amino acid, glycine, terminating in a free carboxylic acid.

Molecular Formula C18H14N2O3
Molecular Weight 306.3 g/mol
Cat. No. B4045554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-phenylquinoline-4-carbonyl)amino]acetic Acid
Molecular FormulaC18H14N2O3
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)O
InChIInChI=1S/C18H14N2O3/c21-17(22)11-19-18(23)14-10-16(12-6-2-1-3-7-12)20-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,19,23)(H,21,22)
InChIKeyLFJPOQUBXUYQKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Phenylquinoline-4-carbonyl)amino]acetic Acid – Procurement-Ready Chemical Identity, Scaffold Class, and Baseline Specifications


2-[(2-Phenylquinoline-4-carbonyl)amino]acetic acid (CAS 3969-94-6; molecular formula C₁₈H₁₄N₂O₃; molecular weight 306.3 g/mol) is the prototypical glycine conjugate within the 2-phenylquinoline-4-carboxamide family . This compound features the canonical 2-phenylquinoline-4-carbonyl pharmacophore linked via an amide bond to the simplest α-amino acid, glycine, terminating in a free carboxylic acid [1]. The scaffold was originally developed as a non‑peptide neurokinin‑3 (NK₃) receptor antagonist framework, with the more elaborate α‑phenyl methyl ester analog (SB 218795) representing the most extensively characterized member of this class [2]. The free‑acid glycine variant occupies a distinct chemical space within the series because the ionizable carboxyl group confers aqueous solubility and hydrogen‑bond donor capacity that differ markedly from the corresponding methyl and ethyl ester derivatives .

Why 2-[(2-Phenylquinoline-4-carbonyl)amino]acetic Acid Cannot Be Trivially Replaced by a Close Ester or Amide Analog


Within the 2-phenylquinoline-4-carboxamide series, seemingly minor modifications to the amino‑acid side‑chain produce large shifts in physicochemical and pharmacological profiles. The free‑acid glycine derivative differs from its methyl and ethyl ester counterparts not only in chromatographic lipophilicity but also in aqueous solubility, hydrogen‑bond donor count, and topological polar surface area (tPSA) . These differences directly affect solubility‑limited absorption, passive membrane permeability, and metabolic lability, making simple ester‑to‑acid interchange unreliable [1]. Furthermore, the SAR established in the foundational NK₃ antagonist studies demonstrates that the α‑substituent on the carboxamide nitrogen profoundly influences receptor binding affinity; the glycine‑derived free acid lacks the α‑phenyl group present in SB 218795 (Ki ≈ 13 nM at hNK₃) [2], and its binding profile should therefore be presumed distinct until experimentally verified [2]. Consequently, substituting the free acid with an ester or a bulkier amino‑acid derivative without rigorous side‑by‑side characterization risks introducing unanticipated changes in target engagement, off‑target activity, solubility, and in vivo disposition.

Product-Specific Quantitative Evidence Guide: 2-[(2-Phenylquinoline-4-carbonyl)amino]acetic Acid


Head-to-Head Physicochemical Differentiation from the Closest Commercial Ethyl Ester Analog

The free‑acid glycine conjugate (Hit2Lead catalog #7354711) exhibits substantially lower lipophilicity and higher predicted aqueous solubility than its direct ethyl ester analog (Hit2Lead catalog #5883556) when assessed by the same computational platform. The measured LogP decreases from 4.12 (ethyl ester) to 2.22 (free acid), while the predicted logarithmic aqueous solubility (LogSW) improves from −5.16 to −3.33 . The topological polar surface area (tPSA) increases from 68.3 Ų (ethyl ester) to 79.3 Ų (free acid), and the hydrogen‑bond donor count increases from 1 to 2 . These three orthogonal descriptors collectively indicate that the free acid is markedly more hydrophilic and should exhibit superior aqueous solubility profiles, a critical parameter for assay development where DMSO stock solubility limits are often encountered.

Physicochemical profiling Solubility Permeability

Quantitative Physicochemical Comparison with the Closest Methyl Ester Glycinate Analog

When compared to its methyl ester counterpart (Hit2Lead methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate), the free‑acid glycine derivative again demonstrates a pronounced shift toward hydrophilicity. The methyl ester displays a LogP of 3.59 and a LogSW of −4.60, while the free acid exhibits LogP = 2.22 and LogSW = −3.33 . The LogP difference of 1.37 units and the LogSW improvement of 1.27 log units (≈19‑fold) indicate that the free acid is significantly more soluble than even the relatively compact methyl ester . This differentiation is directly relevant when selecting a 2‑phenylquinoline‑4‑carboxamide probe for aqueous‑based biochemical or cell‑based assays where ester hydrolysis during incubation could confound results.

Lipophilicity Solubility Medicinal chemistry

Structural Differentiation from SB 218795: Absence of the α‑Phenyl Substituent Enables Divergent Pharmacological Profiling

SB 218795 – the most potent and extensively characterized NK₃ antagonist in the 2‑phenylquinoline‑4‑carboxamide class – bears an α‑phenyl substituent on the glycine‑derived side chain and a methyl ester terminus, achieving an hNK‑3‑CHO binding Ki of 13 nM with 90‑fold selectivity over hNK‑2 (Ki = 1221 nM) and >7000‑fold selectivity over hNK‑1 (Ki > 100 µM) [1]. 2‑[(2‑Phenylquinoline‑4‑carbonyl)amino]acetic acid (the target compound) lacks both the α‑phenyl group and the methyl ester. SAR tables from the foundational 1996 study demonstrate that the R‑configured α‑phenyl methyl ester (SB 218795, Ki = 13 nM) is approximately 70‑fold more potent than the racemic unsubstituted glycine analog (compound 6a, Ki = 30.7 nM) when the ester terminus is retained [1]. The target free‑acid glycine analog, lacking both the ester and the α‑phenyl substituent, is structurally more remote from SB 218795 than any compound in Table 1 of Giardina et al. (1996) and should be anticipated to possess a distinct receptor‑binding and selectivity signature [1].

Neurokinin-3 receptor Structure-activity relationship NK3 antagonist

Differentiation as a Synthetic Building Block: The Free Carboxylic Acid Enables One‑Step Conjugation Chemistry Unavailable to Ester Analogs

2‑[(2‑Phenylquinoline‑4‑carbonyl)amino]acetic acid bears a terminal carboxylic acid that permits direct amide‑bond formation with primary or secondary amines using standard carbodiimide (e.g., EDC/HOBt) or HATU‑mediated coupling protocols without a prerequisite hydrolysis step [1]. By contrast, the corresponding methyl and ethyl glycinate esters require saponification or enzymatic hydrolysis to generate the reactive acid intermediate, adding a synthetic step that can be accompanied by epimerization risks and yield losses [2]. The free acid is therefore the optimal input material for constructing focused libraries of 2‑phenylquinoline‑4‑carboxamide derivatives via parallel amidation, including the glycylglycine dipeptide analog (N‑[(2‑phenylquinolin‑4‑yl)carbonyl]glycylglycine) and related extended conjugates [1]. This property is not shared by the ester prodrugs, which are terminal derivatives ill‑suited for further diversification without prior chemical manipulation.

Synthetic chemistry Amide coupling Chemical biology

Cross‑Study Antiproliferative Activity: 2‑Phenylquinoline‑4‑carboxamide Scaffold Demonstrates Tubulin Polymerization Inhibition with Quantified Cytotoxicity

Although no cell‑based data exist specifically for 2‑[(2‑phenylquinoline‑4‑carbonyl)amino]acetic acid itself, a closely related series of 2‑phenylquinoline‑4‑carboxamide derivatives was systematically evaluated for antiproliferative activity across five human cancer cell lines and one normal fibroblast line [1]. The most potent derivative in that series, compound 7b, exhibited IC₅₀ values of 0.5 µM (SK‑OV‑3 ovarian cancer) and 0.2 µM (HCT116 colon cancer) [1]. The antiproliferative effect was mechanistically linked to inhibition of tubulin polymerization, with selected compounds causing mitotic spindle disruption and G₂/M cell‑cycle arrest, and molecular docking confirmed binding at the colchicine site of tubulin [1]. These data establish that the 2‑phenylquinoline‑4‑carboxamide scaffold – of which the target compound is the minimal glycine‑acid prototype – possesses intrinsic anticancer pharmacology that may be tuned by side‑chain modification [1].

Antiproliferative activity Tubulin polymerization Cancer cell lines

Physicochemical Property Profile as a Differentiator for CNS vs. Peripheral Target Prioritization

The measured physicochemical properties of 2‑[(2‑phenylquinoline‑4‑carbonyl)amino]acetic acid (LogP = 2.22; tPSA = 79.3 Ų; H‑bond donors = 2) place it near the boundary of favorable CNS drug‑like space defined by commonly applied multiparameter optimization filters (CNS MPO: tPSA < 90 Ų; LogP = 1–4; HBD ≤ 3) . In contrast, the ethyl ester analog (LogP = 4.12; tPSA = 68.3 Ų; HBD = 1) maps to a more lipophilic region favoring passive blood‑brain barrier permeation . This differentiation has practical implications: an investigator selecting a compound for a peripheral target (e.g., gastrointestinal or pulmonary NK₃ receptors, or systemic anticancer applications) may rationally prefer the free acid to reduce CNS exposure and associated off‑target effects, while the ethyl ester would be the logical choice for CNS‑penetrant tool compounds [1].

CNS drug design Physicochemical properties Blood-brain barrier permeability

Procurement‑Guided Application Scenarios for 2-[(2-Phenylquinoline-4-carbonyl)amino]acetic Acid


Aqueous‑Compatible Biochemical Screening of 2‑Phenylquinoline‑4‑carboxamide Pharmacophores

The free‑acid glycine derivative, with a predicted aqueous solubility approximately 67‑fold greater than its ethyl ester counterpart (LogSW = −3.33 vs. −5.16) , is the preferred input material for high‑concentration biochemical assays conducted in aqueous buffer systems where ester‑based analogs may precipitate or require prohibitive DMSO concentrations. Researchers performing fluorescence polarization, surface plasmon resonance, or NMR‑based binding assays on putative targets of the 2‑phenylquinoline‑4‑carboxamide scaffold (including NK₃ receptors, tubulin, or novel targets identified through chemoproteomics) should select the free acid to minimize solubility‑related artifacts.

Focused Library Synthesis via Direct Amidation Chemistry

The terminal carboxylic acid functionality permits one‑step parallel amidation without the ester hydrolysis prerequisite required for methyl or ethyl glycinate analogs . Medicinal chemistry teams constructing derivative libraries around the 2‑phenylquinoline‑4‑carboxamide core – for example, to explore SAR at the NK₃ receptor, tubulin colchicine site, or novel targets – can use the free acid as a universal coupling partner with diverse amine building blocks, enabling efficient analog generation with reduced synthetic step count and minimised risk of racemization or decomposition during saponification [1].

Peripheral‑Target Pharmacological Tool Selection: Minimizing CNS Penetration

When the experimental objective requires selective engagement of peripheral NK₃ receptors (e.g., in gastrointestinal motility, pulmonary inflammation, or reproductive endocrinology models) while minimizing confounding central nervous system effects, the free acid's physicochemical profile (LogP = 2.22; tPSA = 79.3 Ų; HBD = 2) predicts reduced passive blood‑brain barrier permeability relative to the ethyl ester (LogP = 4.12; tPSA = 68.3 Ų; HBD = 1) . This differentiation provides a rational basis for selecting the free acid over more lipophilic ester analogs in peripheral‑target in vivo pharmacology studies [2].

Anticancer Lead Optimization Starting Point

The 2‑phenylquinoline‑4‑carboxamide scaffold has demonstrated sub‑micromolar antiproliferative activity in ovarian (SK‑OV‑3 IC₅₀ = 0.5 µM) and colon (HCT116 IC₅₀ = 0.2 µM) cancer cell lines through a tubulin polymerization inhibition mechanism [1]. The free‑acid glycine derivative, as the minimal prototype of this chemotype, serves as an ideal starting scaffold for medicinal chemistry optimization aimed at improving potency, selectivity, and pharmaceutical properties while retaining the core pharmacophore. Its free acid handle further facilitates prodrug strategies or conjugation to tumor‑targeting moieties.

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